![molecular formula C10H9F3O B13189597 2-([3-(Trifluoromethyl)phenyl]methyl)oxirane CAS No. 713-71-3](/img/structure/B13189597.png)
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxirane (epoxide) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([3-(Trifluoromethyl)phenyl]methyl)oxirane typically involves the reaction of a trifluoromethyl-substituted benzyl halide with an epoxide precursor. One common method is the nucleophilic substitution reaction where the benzyl halide reacts with an epoxide under basic conditions. The reaction can be carried out using sodium hydroxide or potassium hydroxide as the base, and the reaction is typically conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, recrystallization, or chromatography to ensure high purity and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Diols or hydroxy-substituted derivatives.
Reduction: Alcohols or other reduced forms of the compound.
Substitution: New compounds with different functional groups replacing the trifluoromethyl group.
Applications De Recherche Scientifique
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique trifluoromethyl group can impart desirable properties such as increased lipophilicity and metabolic stability.
Biology: Investigated for its potential as a bioactive compound. The trifluoromethyl group can enhance the biological activity and selectivity of the compound.
Medicine: Explored for its potential use in drug development. The compound’s unique structure can be utilized to design new pharmaceuticals with improved efficacy and safety profiles.
Industry: Used in the development of advanced materials with unique properties such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of 2-([3-(Trifluoromethyl)phenyl]methyl)oxirane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The oxirane ring can also participate in covalent bonding with nucleophilic residues in proteins, potentially leading to irreversible inhibition of enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-([3-(Trifluoromethyl)phenyl]sulfanyl)methyl)oxirane
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
- 2-(Trifluoromethyl)phenylboronic acid
Uniqueness
2-([3-(Trifluoromethyl)phenyl]methyl)oxirane is unique due to the presence of both the trifluoromethyl group and the oxirane ring. The trifluoromethyl group imparts high electronegativity and metabolic stability, while the oxirane ring provides reactivity towards nucleophiles. This combination of properties makes the compound highly versatile and valuable for various applications in research and industry.
Propriétés
Numéro CAS |
713-71-3 |
|---|---|
Formule moléculaire |
C10H9F3O |
Poids moléculaire |
202.17 g/mol |
Nom IUPAC |
2-[[3-(trifluoromethyl)phenyl]methyl]oxirane |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-2-7(4-8)5-9-6-14-9/h1-4,9H,5-6H2 |
Clé InChI |
UHVIFMUYCZIOGE-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CC2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Cyclopropylmethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13189518.png)
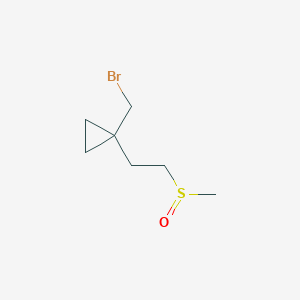
![Methyl 2-methyl-1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13189544.png)
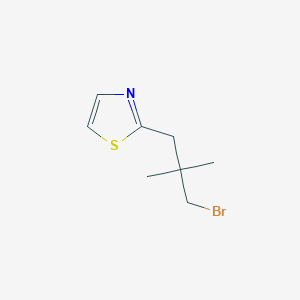
![7,9-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13189552.png)


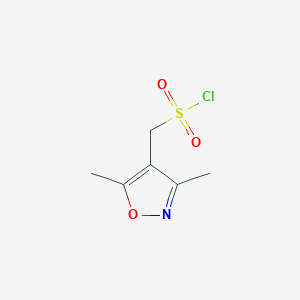


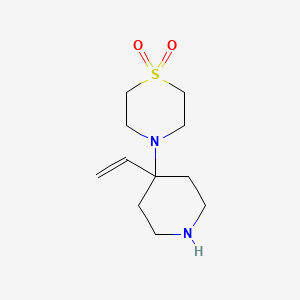
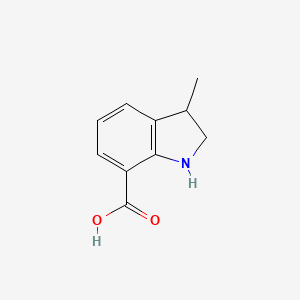
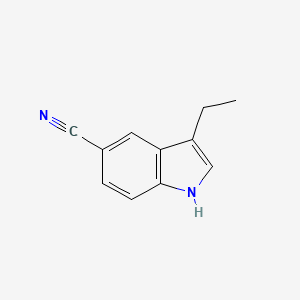
![3-[(3-Methylphenyl)sulfanyl]butan-2-one](/img/structure/B13189593.png)
